molecular formula C16H19F3N2O3 B3910877 5-tert-butyl-1-(phenoxyacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

5-tert-butyl-1-(phenoxyacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3910877
M. Wt: 344.33 g/mol
InChI Key: YXAAVLJLQWBOEJ-UHFFFAOYSA-N
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Description

The compound “5-tert-butyl-1-(phenoxyacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol” is a complex organic molecule. It contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a tert-butyl group, a phenoxyacetyl group, and a trifluoromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions like nucleophilic substitution, esterification, and cyclization . The exact method would depend on the starting materials and the specific conditions required for each step.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazol ring suggests that the compound may have some degree of resonance stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group might make the compound more reactive towards nucleophiles, while the tert-butyl group could potentially undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would involve the steps of the reaction it’s used in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or as a reagent in organic synthesis .

properties

IUPAC Name

1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-14(2,3)15(23)9-12(16(17,18)19)20-21(15)13(22)10-24-11-7-5-4-6-8-11/h4-8,23H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAAVLJLQWBOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NN1C(=O)COC2=CC=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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